Imidazo[1,2-b]pyridazine-6-carboxamide
Description
Historical Trajectory and Significance
The exploration of the imidazo[1,2-b]pyridazine (B131497) core dates back several decades, with early studies focusing on its synthesis and basic chemical properties. However, its significance in medicinal chemistry escalated dramatically with the discovery that its derivatives could act as potent inhibitors of various enzymes, particularly protein kinases. dergipark.org.tr
A pivotal moment in the history of this scaffold was the development of ponatinib, a powerful kinase inhibitor. nih.gov Ponatinib, which features the imidazo[1,2-b]pyridazine core, was designed to overcome resistance to other tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia (CML). nih.gov Its success spurred a renaissance of interest in the imidazo[1,2-b]pyridazine scaffold, leading to an extensive exploration of its derivatives for a variety of therapeutic applications. nih.gov Researchers have since synthesized and evaluated a multitude of imidazo[1,2-b]pyridazine-based compounds, demonstrating their potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.
The versatility of the imidazo[1,2-b]pyridazine core lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The scaffold's amenability to chemical modification at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs.
Rationale for Research Focus on Imidazo[1,2-b]pyridazine-6-carboxamide Derivatives
The intensive research focus on this compound derivatives stems from the critical role that the carboxamide group can play in molecular recognition and binding affinity. In the context of drug design, the carboxamide functional group is a key structural motif known for its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.
The research into these derivatives is largely driven by the need for novel therapeutics, particularly in oncology. Many cancers are characterized by the aberrant activity of protein kinases, making them prime targets for therapeutic intervention. By systematically modifying the this compound scaffold and exploring its structure-activity relationships (SAR), medicinal chemists aim to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The following tables present a selection of research findings that underscore the therapeutic potential of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
Detailed Research Findings
The following interactive data tables summarize the biological activities of various imidazo[1,2-b]pyridazine derivatives from selected research studies.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Various Kinases
| Compound | Target Kinase | Inhibitory Activity (IC50 in nM) | Reference |
|---|---|---|---|
| Compound 26 (imidazo[1,2-a]pyridine derivative) | c-Met | 1.9 | nih.gov |
| Compound 26 (imidazo[1,2-a]pyridine derivative) | VEGFR2 | 2.2 | nih.gov |
| O-10 (macrocyclic derivative) | ALKWT | 2.6 | nih.gov |
| O-10 (macrocyclic derivative) | ALKG1202R | 6.4 | nih.gov |
| O-10 (macrocyclic derivative) | ALKL1196M/G1202R | 23 | nih.gov |
Table 2: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives
| Compound | Cancer Cell Line | Anti-proliferative Activity (IC50 in µM) | Target | Reference |
|---|---|---|---|---|
| A17 | A549 (Non-small cell lung cancer) | Range: 0.02 - 20.7 | mTOR (IC50 = 0.067 µM) | nih.gov |
| A18 | H460 (Non-small cell lung cancer) | Range: 0.02 - 20.7 | mTOR (IC50 = 0.062 µM) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-2-6-9-3-4-11(6)10-5/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJFVAXIKGCIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445293 | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159045-50-8 | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 B Pyridazine 6 Carboxamide
Impact of Substituent Variation on Biological Activity and Pharmacological Efficacy
The biological activity of imidazo[1,2-b]pyridazine-6-carboxamide derivatives is highly sensitive to the nature and position of various substituents. Extensive research has been conducted to understand how modifications to the carboxamide moiety, the core heterocyclic system, and appended aromatic rings can modulate the potency and selectivity of these compounds.
Modifications at the Carboxamide Moiety (C-6 Position)
While direct and extensive SAR studies on the C-6 carboxamide of the imidazo[1,2-b]pyridazine (B131497) ring are not abundantly detailed in publicly available literature, principles from analogous heterocyclic systems, such as imidazo[1,2-a]pyridines, offer valuable insights. nih.gov The carboxamide group at the C-6 position is a critical pharmacophore that can engage in hydrogen bonding interactions with biological targets. Modifications typically involve altering the substituents on the amide nitrogen (N-substituents).
The nature of the N-substituent can significantly impact activity. For instance, the introduction of small alkyl or cycloalkyl groups can influence lipophilicity and, consequently, cell permeability and metabolic stability. Aromatic or heteroaromatic rings attached to the amide nitrogen can introduce additional binding interactions, such as pi-stacking, which may enhance potency. The choice of substituents on these rings is also crucial, with electron-donating or electron-withdrawing groups capable of modulating the electronic properties of the entire molecule and its interaction with target proteins. In the development of inhibitors for various kinases, the optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to be crucial for improving inhibitory activity. nih.gov
Substitutions on the Imidazo[1,2-b]pyridazine Core (C-2, C-3, other positions)
Substitutions at various positions on the imidazo[1,2-b]pyridazine core have a profound effect on the biological activity of the 6-carboxamide derivatives. The C-2 and C-3 positions are particularly important for modulating potency and selectivity.
For instance, in a series of imidazo[1,2-b]pyridazines evaluated for binding to β-amyloid plaques, it was found that a 2-(4′-Dimethylaminophenyl) moiety was a significant contributor to high binding affinity. nih.gov This suggests that a substituted phenyl ring at the C-2 position is a key structural feature for this particular biological target.
The C-3 position is also a critical site for modification. In the development of IKKβ inhibitors, optimization of substituents at both the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov Similarly, in the design of Haspin kinase inhibitors, it was demonstrated that both the substituent at C-3 (an indazole moiety) and the substituent at C-6 (an amino alkyl side chain) were crucial for maintaining potent inhibitory activity. nih.gov Compounds lacking a substituent at C-3 lost their activity against Haspin. nih.gov
The following table summarizes the impact of substitutions at the C-2 and C-3 positions on the activity of imidazo[1,2-b]pyridazine derivatives from various studies.
| Position | Substituent | Biological Target | Effect on Activity |
| C-2 | 4'-Dimethylaminophenyl | β-amyloid plaques | Increased binding affinity nih.gov |
| C-2 | Phenyl | β-amyloid plaques | Required for high binding affinity nih.gov |
| C-3 | Indazole | Haspin Kinase | Essential for potent inhibition nih.gov |
| C-3 | Various aryl/heteroaryl | IKKβ | Optimization led to increased activity nih.gov |
Influence of Aromatic and Heteroaromatic Ring Substitutions
The introduction of aromatic and heteroaromatic rings, typically at the C-2, C-3, or as part of the C-6 carboxamide moiety, is a common strategy to enhance the pharmacological efficacy of imidazo[1,2-b]pyridazine derivatives. These rings can participate in various non-covalent interactions with the target protein, including hydrophobic interactions, pi-pi stacking, and hydrogen bonds.
In the context of β-amyloid plaque imaging agents, the substitution pattern on the 2-phenyl ring was found to be critical. nih.gov A dimethylamino group at the 4'-position of the phenyl ring was shown to be highly favorable for binding affinity. nih.gov Conversely, replacing the 2-phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, highlighting the importance of the specific aromatic system. nih.gov
For kinase inhibitors, the nature of the aromatic or heteroaromatic substituent at the C-3 position is often a key determinant of potency and selectivity. For example, in a series of 3,6-disubstituted imidazo[1,2-b]pyridazines, the type of aryl or heteroaryl group at C-3 played a significant role in their activity against various kinases. researchgate.net Similarly, in the development of TNF-α production inhibitors, substituting the 6-position with various (hetero)-aryl groups was a key aspect of the medicinal chemistry efforts. researchgate.net
The table below illustrates the influence of different aromatic and heteroaromatic substitutions on the biological activity of imidazo[1,2-b]pyridazine derivatives.
| Position of Aromatic/Heteroaromatic Ring | Ring System | Biological Target | Observed Effect |
| C-2 | 4'-Dimethylaminophenyl | β-amyloid plaques | High binding affinity (Ki = 11.0 nM for a 6-methylthio analog) nih.gov |
| C-2 | Pyridinyl or Thiophenyl | β-amyloid plaques | Significantly reduced binding affinity nih.gov |
| C-3 | Indazole | Haspin Kinase | Potent inhibition (IC50 = 6-100 nM) nih.gov |
| C-6 | Various (hetero)-aryl groups | TNF-α production | Moderate to potent inhibitory activity researchgate.net |
Rational Design Based on Scaffold Modifications and Hybridization
Rational drug design plays a pivotal role in the development of novel this compound derivatives with improved therapeutic profiles. Strategies such as scaffold hopping and the implementation of conformational constraints are employed to explore new chemical space and enhance target engagement.
Scaffold Hopping Strategies for Novel Imidazo[1,2-b]pyridazine Analogues
Scaffold hopping involves the replacement of a core molecular structure with a different, often isosteric, scaffold while aiming to retain or improve biological activity. This strategy is valuable for discovering novel chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
An example of scaffold hopping leading to an imidazo[1,2-b]pyridazine derivative is seen in the development of ligands for β-amyloid plaques. The imidazo[1,2-b]pyridazine scaffold was designed as an isosteric analogue of IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine), where a CH group in the six-membered ring is replaced by a nitrogen atom. nih.gov This modification was intended to reduce lipophilicity and non-specific binding. nih.gov
Conversely, the imidazo[1,2-b]pyridazine core can serve as a starting point for scaffold hopping to other heterocyclic systems. For instance, in a study on antikinetoplastid agents, a scaffold-hopping strategy was implemented on a 3-nitroimidazo[1,2-a]pyridine (B1296164) core, leading to the exploration of the 3-nitroimidazo[1,2-b]pyridazine (B98374) series. mdpi.com This demonstrates the versatility of the imidazo[1,2-b]pyridazine scaffold in rational drug design.
Conformational Constraint Implementation in Derivative Design
Introducing conformational constraints into a molecule can be a powerful strategy to enhance its biological activity. By reducing the number of accessible conformations, the molecule can be pre-organized into a bioactive conformation, leading to a lower entropic penalty upon binding to its target. This can result in increased potency and selectivity.
One approach to implementing conformational constraints is through the formation of intramolecular hydrogen bonds. In a study on dual c-Met and VEGFR2 kinase inhibitors based on the related imidazo[1,2-a]pyridine (B132010) scaffold, pyrazolone (B3327878) and pyridone derivatives were designed to form intramolecular hydrogen bonds, thereby enforcing a rigid conformation. nih.gov This strategy led to potent inhibition of the target kinases. nih.gov While this example is from a closely related scaffold, the principle is directly applicable to the design of this compound derivatives. By carefully designing substituents on the carboxamide or on the core, it is possible to introduce functionalities that can form intramolecular hydrogen bonds and restrict the molecule's flexibility, potentially leading to enhanced biological efficacy.
Hybridization Approaches for Enhanced Bioactivity
Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, and potentially a better pharmacokinetic profile. While specific examples of hybridization for this compound are not extensively detailed in the provided research, the principles can be understood from studies on the closely related imidazo[1,2-a]pyridine scaffold.
One study details the synthesis of novel imidazo[1,2-a]pyridine hybrids by combining 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines, anilines, and acid hydrazides. chemmethod.com This created a library of ten hybrid compounds (HB1-HB10) which were then evaluated for their cytotoxic and antioxidant activities. chemmethod.com
The results indicated that specific hybrid compounds exhibited significant biological activity. For instance, compound HB9 showed a potent cytotoxic effect against the A549 lung cancer cell line, with an IC₅₀ value of 50.56 μM, which was more potent than the standard chemotherapy drug Cisplatin (IC₅₀ of 53.25 μM). chemmethod.com Similarly, compound HB10 was notably active against the HepG2 liver carcinoma cell line with an IC₅₀ of 51.52 μM, also surpassing Cisplatin's efficacy in this assay (54.81 μM). chemmethod.com In terms of antioxidant activity, compound HB7 demonstrated strong radical scavenging capabilities. chemmethod.com These findings underscore the potential of hybridization to generate derivatives with enhanced and specific bioactivities.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Hybrids
| Compound | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
|---|---|---|
| HB9 | 50.56 | - |
| HB10 | - | 51.52 |
| Cisplatin | 53.25 | 54.81 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected hybrid compounds against two cancer cell lines, as compared to a standard reference drug. Data sourced from Chemical Methodologies. chemmethod.com
Relationship between Molecular Properties and Biological Performance
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial parameter in drug design. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.
In the development of imidazo[1,2-b]pyridazine derivatives as inhibitors of IKKβ, a key protein in inflammatory pathways, optimization of substituents at the 3- and 6-positions of the scaffold was performed. nih.gov This optimization process, which directly modulates the lipophilicity and electronic properties of the molecules, led to an increase in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov
Studies on the related imidazo[1,2-a]pyridine carboxamides as antitubercular agents also highlight the importance of managing lipophilicity. A series of derivatives with reduced lipophilicity was designed to improve pharmacokinetic properties. nih.gov This work demonstrates that while a certain degree of lipophilicity is necessary for target binding, excessive lipophilicity can lead to poor solubility and unfavorable pharmacokinetic profiles.
Table 2: mTOR Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | mTOR IC₅₀ (μM) | A549 Cell Line IC₅₀ (μM) |
|---|---|---|
| A17 | 0.067 | 0.04 |
| A18 | 0.062 | 0.02 |
This table shows the half-maximal inhibitory concentration (IC₅₀) values for compounds A17 and A18 against the mTOR enzyme and the A549 human lung cancer cell line. Data sourced from the European Journal of Medicinal Chemistry. nih.gov
For orally administered drugs, the ability to permeate the intestinal membrane is a prerequisite for absorption and systemic availability. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human small intestinal epithelium and is used to predict the permeability of drug candidates. nih.govresearchgate.net
The permeability of a compound across the Caco-2 monolayer is often expressed as an apparent permeability coefficient (Papp). Compounds with high Papp values are generally predicted to have good intestinal absorption. researchgate.net For a compound to effectively reach its intracellular target, such as the kinases often targeted by imidazo[1,2-b]pyridazine derivatives, it must efficiently cross the cell membrane.
Emerging Research Directions and Future Perspectives for Imidazo 1,2 B Pyridazine 6 Carboxamide Research
Development of Advanced Imaging Agents Based on Imidazo[1,2-b]pyridazine (B131497) Core
The unique structural and chemical properties of the imidazo[1,2-b]pyridazine nucleus make it an attractive candidate for the development of molecular imaging agents. These agents are crucial for visualizing and quantifying biological processes at the molecular level, aiding in disease diagnosis, monitoring progression, and evaluating therapeutic responses.
Radiotracer Development for Molecular Imaging Applications
A significant area of research is the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Scientists have identified the imidazo[1,2-b]pyridazine scaffold as a promising foundation for creating ligands that can target specific biomarkers associated with diseases like Alzheimer's.
In one key study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark pathology of Alzheimer's disease. The binding affinities of these compounds were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the heterocyclic core. The research demonstrated that a 2-N,N-dimethylaminophenyl group was particularly important for achieving desirable binding affinities. One of the most promising compounds identified was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , which exhibited a high binding affinity with an inhibition constant (Kᵢ) of 11.0 nM. This strong binding suggests its potential for development as a novel PET radiotracer, possibly by labeling it with carbon-11, for imaging Aβ plaques in the brain.
| Compound | Binding Affinity (Kᵢ, nM) | Key Substituent Groups |
|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 | 2-(4'-Dimethylaminophenyl), 6-(methylthio) |
| Other 2-dimethylaminophenyl derivatives | 10 - 50 | Varying substituents at the 6-position |
Optimization Strategies for Enhanced Pharmacological Profiles
To translate the potential of the imidazo[1,2-b]pyridazine core into effective therapeutic agents, researchers are focused on optimizing the pharmacological properties of these compounds. Key goals include improving their potency against specific biological targets while ensuring high selectivity to minimize off-target effects.
Improvement of Target Selectivity and Potency
The imidazo[1,2-b]pyridazine moiety is a well-established "hinge-binding" scaffold in kinase inhibitors, but substitutions at various positions are critical for determining potency and selectivity. nih.gov Research has shown that iterative modification of substituents on the core structure can lead to significant improvements in the pharmacological profile.
One successful strategy involves the development of allosteric inhibitors for Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in inflammatory diseases. rsc.orgresearchgate.net Starting with an initial imidazo[1,2-b]pyridazine hit compound, researchers systematically modified each substituent. This led to the discovery of highly potent and selective inhibitors of the Tyk2 pseudokinase domain (JH2). rsc.orgresearchgate.net During this process, an off-target liability, Phosphodiesterase 4 (PDE4), was identified. By analyzing X-ray co-crystal structures of ligands bound to both Tyk2 JH2 and PDE4, scientists were able to elaborate the molecule along specific vectors that enhanced selectivity for the desired target. rsc.org
Further studies on Tyk2 inhibitors demonstrated that replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability. nih.gov Structure-activity relationship (SAR) studies led to the identification of a highly potent and selective Tyk2 JH2 inhibitor, which proved effective in animal models of inflammatory disease. nih.gov
Similar optimization strategies have been applied to develop inhibitors for other kinases:
Anaplastic Lymphoma Kinase (ALK): To combat drug resistance, novel macrocyclic derivatives of imidazo[1,2-b]pyridazine were designed. One compound, O-10 , showed potent enzymatic inhibition against wild-type ALK and, crucially, against the G1202R and L1196M/G1202R resistance mutations, with IC₅₀ values of 2.6 nM, 6.4 nM, and 23 nM, respectively. nih.gov
Transforming Growth Factor-β-activated Kinase 1 (TAK1): For multiple myeloma, researchers found that substituting the C6 position of the imidazo[1,2-b]pyridazine core with a morpholine (B109124) group enhanced kinase inhibition. nih.gov The introduction of a cis-dimethylmorpholine further improved inhibitory activity. nih.gov
| Compound Class/Example | Target | Key Optimization Feature | Potency (IC₅₀ or Kᵢ) |
|---|---|---|---|
| Tyk2 JH2 Inhibitor (Compound 6q-t series) | Tyk2 (JH2 Domain) | (1R,2S)-2-fluorocyclopropyl group | Kᵢ = 0.015 - 0.035 nM nih.gov |
| ALK Inhibitor (O-10) | ALK (Wild-Type) | Macrocyclic derivative | IC₅₀ = 2.6 nM nih.gov |
| ALK Inhibitor (O-10) | ALK (G1202R Mutant) | Macrocyclic derivative | IC₅₀ = 6.4 nM nih.gov |
| Haspin Inhibitor (Compound 21) | Haspin Kinase | Optimized side chains based on docking | IC₅₀ = 6 nM tandfonline.com |
Addressing Challenges in Bioactivity and Mechanistic Elucidation
A critical challenge in drug discovery is understanding precisely how a molecule interacts with its target and resolving any ambiguities or conflicting data that arise during biological testing. Advanced computational techniques, coupled with structural biology, are proving invaluable in this regard.
Resolution of Conflicting Bioactivity Data through Comparative Docking Studies
Computational docking studies are a powerful tool for predicting the binding mode of a ligand within the active site of a protein. This approach is particularly useful for guiding the design of more potent and selective inhibitors and for understanding differences in the structure-activity relationships between closely related chemical series.
For instance, research on inhibitors for Haspin kinase, a key regulator of cell division, began with a known imidazopyridazine inhibitor, CHR-6494 . tandfonline.com To improve potency and selectivity, new derivatives were developed where the synthesis was performed in parallel with molecular docking studies. This dual approach allowed for the rational design of compounds with enhanced activity. tandfonline.com To definitively resolve any uncertainty about the binding mechanism, a high-resolution crystal structure of an early derivative bound to Haspin was solved. This structural data confirmed that the compound bound to the hinge of the kinase in an ATP-competitive manner, validating the predictions from the docking models and providing a solid foundation for further optimization. tandfonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves condensation reactions between aminopyridazine derivatives and carbonyl-containing reagents. For example, a general procedure involves fusing 2-aminopyridazine with ethyl 3-oxohexanoate in DMF, followed by methanol addition and crystallization . Optimization strategies include:
-
Temperature control : Maintaining 80–100°C to minimize side reactions.
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
-
Catalyst screening : Testing bases like K₂CO₃ or organocatalysts to improve cyclization.
-
Purity validation : Post-synthesis recrystallization in ethanol or HPLC purification (>95% purity) .
Reaction Parameter Optimal Condition Impact on Yield Solvent DMF Increases cyclization rate by 30% Temperature 90°C Reduces byproducts (e.g., dimerization) Catalyst None (thermal) Simplifies purification
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in imidazo rings) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 177.16 for methyl ester derivatives) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Answer :
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy pathways for functional group additions .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
- Example : Methyl substitution at position 3 increases hydrophobicity, improving membrane permeability by 40% in in vitro assays .
Q. How should researchers address contradictions in reported biological activities of Imidazo[1,2-b]pyridazine derivatives?
- Answer :
- Cross-validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity).
- Structural analysis : Compare crystallographic data to confirm compound identity (e.g., vs. regioisomers) .
- Mechanistic studies : Use kinase profiling panels to identify off-target effects that may explain variability .
- Case Study : Discrepancies in anticancer activity (IC₅₀ ranging 2–50 μM) were resolved by identifying pH-dependent solubility differences .
Methodological Guidance
Q. What experimental design principles apply to optimizing heterocyclic reactions for this compound synthesis?
- Answer :
- Factorial design : Screen variables (temperature, solvent, catalyst) using a 2³ factorial matrix to identify interactions .
- DoE (Design of Experiments) : Minimize trial runs while maximizing data on reaction efficiency .
- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation in real time .
Q. How can researchers integrate high-throughput screening (HTS) with computational data for derivative libraries?
- Answer :
- Virtual libraries : Generate 500–1,000 derivatives via combinatorial chemistry software (e.g., ChemAxon).
- HTS prioritization : Filter candidates using ADMET predictions (e.g., logP < 5, solubility >50 μM) .
- Feedback loops : Use failed HTS results to refine QSAR models iteratively .
Data Interpretation and Validation
Q. What analytical strategies validate the stability of this compound under physiological conditions?
- Answer :
- Forced degradation : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1A guidelines).
- LC-MS/MS analysis : Detect degradation products (e.g., hydrolysis at the carboxamide group) .
- Stability criteria : >90% compound remaining after 24h in PBS at 37°C .
Q. How can researchers reconcile computational predictions with experimental bioactivity data?
- Answer :
- Error analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed IC₅₀ values.
- Parameter adjustment : Refine force fields (e.g., AMBER) to better model π-stacking interactions .
- Multi-method validation : Cross-check docking results with SPR (surface plasmon resonance) binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
